2-[(2,6-Dichlorobenzyl)thio]acetohydrazide
Description
Historical Context and Evolution of Hydrazide-Based Scaffolds in Drug Discovery Research
The journey of hydrazide-based scaffolds in drug discovery began with the synthesis of formic and acetic acid hydrazides in 1895. mdpi.com However, their therapeutic potential was not realized until the mid-20th century with the discovery of isoniazid (B1672263), a simple hydrazide derivative, as a potent anti-tubercular agent. This landmark discovery catalyzed extensive research into the synthesis and biological evaluation of a vast array of hydrazide-containing compounds.
Initially, research focused on modifying the acyl and hydrazide components to optimize anti-tubercular activity. Over the decades, the versatility of the hydrazide scaffold became apparent, leading to the development of compounds with a wide spectrum of pharmacological properties. These include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. mdpi.comnih.gov The ability of the hydrazide group to form stable hydrazone derivatives by reacting with various aldehydes and ketones has been a key strategy in creating diverse chemical libraries for drug screening. nih.govresearchgate.net This chemical reactivity, coupled with the ability of the hydrazide moiety to act as a ligand for metal ions, has solidified its place as a privileged scaffold in medicinal chemistry. researchgate.netmdpi.com
Significance of Acetohydrazide and Thioether Linkages in Molecular Design
The acetohydrazide group, a specific type of hydrazide, serves as a crucial building block in the synthesis of various biologically active molecules. ontosight.aiontosight.aiwisdomlib.org It provides a flexible linker and a reactive handle for further molecular modifications. nih.gov The presence of the acetohydrazide moiety can influence a molecule's solubility, reactivity, and its ability to interact with biological targets. ontosight.ai In some contexts, it can play a dual role, acting as both a directing group in chemical synthesis and a protecting group for other functional groups. nih.gov
Thioether linkages are another vital component in modern drug design, found in a significant number of approved drugs and clinical candidates. tandfonline.com The sulfur atom in a thioether can exist in various oxidation states, allowing for the fine-tuning of a molecule's electronic and steric properties. tandfonline.com This linkage can impact a drug's metabolic stability, pharmacokinetic profile, and binding affinity to its target. cup.edu.in Thioether-containing molecules are known to be sensitive to reactive oxygen species (ROS), which can lead to their oxidation to sulfoxides and sulfones. nih.govacs.org This property has been exploited in the design of drug delivery systems that release their payload in response to oxidative stress, a condition often associated with disease states like cancer and inflammation. nih.gov The nucleophilic nature of the sulfur atom in thioethers also makes it a useful reactive point for cyclization and the formation of macrocyclic structures, which can enhance target affinity and biological stability. mdpi.com
Overview of Research Trajectories for 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide and Related Derivatives
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for this compound and its derivatives can be inferred from studies on analogous structures. The primary focus of such research would likely be the exploration of its potential biological activities, driven by the combination of the hydrazide, thioether, and dichlorobenzyl moieties.
Key Research Areas:
Antimicrobial and Antifungal Activity: Given that both pyrimidine (B1678525) and hydrazide derivatives are known to possess antimicrobial properties, it is a logical step to investigate the activity of new derivatives. nih.govnih.gov Research would involve synthesizing a series of derivatives and screening them against various bacterial and fungal strains to determine their minimum inhibitory concentrations (MIC).
Anticancer Activity: The hydrazide-hydrazone scaffold is a well-established pharmacophore in the design of anticancer agents. researchgate.net Research would likely involve the synthesis of hydrazone derivatives of this compound and evaluating their cytotoxic effects on various cancer cell lines.
Enzyme Inhibition: Many biologically active molecules exert their effects by inhibiting specific enzymes. The structural features of this compound suggest it could be a candidate for an enzyme inhibitor. For example, related S-substituted derivatives of oxadiazole-thiol have been investigated as lipoxygenase enzyme inhibitors. researchgate.net
Synthesis of Novel Heterocyclic Compounds: The acetohydrazide moiety can serve as a key intermediate for the synthesis of a variety of heterocyclic compounds, such as pyrazoles and triazoles. researchgate.net Research in this area would focus on using this compound as a starting material to create more complex and potentially more active molecules.
The general approach would involve the synthesis of a library of derivatives by modifying the hydrazide and the aromatic ring. These derivatives would then undergo extensive biological screening to identify lead compounds for further optimization. Structure-activity relationship (SAR) studies would be crucial to understand how different substituents influence biological activity. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2OS/c10-7-2-1-3-8(11)6(7)4-15-5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWIZTQMOXZJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 2,6 Dichlorobenzyl Thio Acetohydrazide
Strategic Synthetic Routes to the 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide Core Structure
The synthesis of this compound is a multi-step process that hinges on the careful selection and reaction of appropriate precursors. The core structure is typically assembled through the formation of a thioether bond, a robust and common linkage in organic synthesis.
Precursor Synthesis: Acetohydrazide and Dichlorobenzyl Halides
The primary building blocks for the synthesis of the target molecule are acetohydrazide and a suitable 2,6-dichlorobenzyl halide, typically 2,6-dichlorobenzyl chloride.
Acetohydrazide is a carbohydrazide (B1668358) that can be synthesized through the reaction of an acetic acid derivative, such as acetic acid itself or ethyl acetate (B1210297), with hydrazine (B178648) hydrate (B1144303). guidechem.comgoogle.comgoogle.com One common laboratory and industrial method involves the hydrazinolysis of ethyl acetate. This reaction is typically carried out by refluxing ethyl acetate with hydrazine hydrate, often in an alcoholic solvent. google.com Alternatively, acetic acid can be reacted directly with hydrazine hydrate, sometimes in the presence of a catalyst, to yield acetohydrazide. google.comgoogle.com
2,6-Dichlorobenzyl chloride is a key reagent that provides the dichlorinated aromatic moiety. Its synthesis generally starts from 2,6-dichlorotoluene (B125461). The conversion of the methyl group of 2,6-dichlorotoluene to a chloromethyl group is achieved through free-radical chlorination. This process typically involves reacting 2,6-dichlorotoluene with chlorine gas under UV light or in the presence of a radical initiator. google.comgoogle.com The reaction conditions must be carefully controlled to favor monochlorination of the methyl group and minimize side reactions, such as further chlorination or chlorination of the aromatic ring.
| Precursor | Starting Material(s) | Key Reaction Type |
| Acetohydrazide | Acetic acid/Ethyl acetate + Hydrazine hydrate | Nucleophilic Acyl Substitution / Hydrazinolysis guidechem.comgoogle.com |
| 2,6-Dichlorobenzyl chloride | 2,6-Dichlorotoluene + Chlorine | Free-Radical Halogenation google.comgoogle.com |
Thioether Formation Reaction Mechanisms
The central step in the synthesis of this compound is the formation of the thioether linkage. This is typically achieved via a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction. pearson.commasterorganicchemistry.com
In this proposed synthesis, a sulfur-containing derivative of acetohydrazide, such as mercaptoacetohydrazide, would act as the nucleophile. The synthesis of mercaptoacetohydrazide can be envisioned to proceed from chloroacetohydrazide, which in turn is derived from chloroacetyl chloride and hydrazine. The thiol group of mercaptoacetohydrazide, being a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group in 2,6-dichlorobenzyl chloride. pearson.comstudysmarter.co.uk The reaction proceeds in a single, concerted step where the sulfur-carbon bond is formed simultaneously with the breaking of the carbon-chlorine bond. pearson.commasterorganicchemistry.com The presence of a base is crucial to deprotonate the thiol, forming a more nucleophilic thiolate anion, which significantly accelerates the reaction. masterorganicchemistry.com
The general mechanism can be depicted as follows:
Deprotonation of the thiol: A base removes the acidic proton from the sulfhydryl group of mercaptoacetohydrazide to form a thiolate anion.
Nucleophilic attack: The resulting thiolate anion attacks the benzylic carbon of 2,6-dichlorobenzyl chloride.
Displacement of the leaving group: The chloride ion is displaced, leading to the formation of the thioether bond and the final product, this compound.
Optimization of Reaction Conditions for Yield and Selectivity
To maximize the yield and purity of this compound, several reaction parameters must be optimized.
Choice of Base: A variety of bases can be used to facilitate the deprotonation of the thiol precursor. Common choices include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3), and organic amines (e.g., triethylamine). pearson.comsid.ir The strength of the base should be sufficient to deprotonate the thiol without causing unwanted side reactions.
Solvent Selection: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are generally preferred as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity. pearson.compearson.com Reactions can also be carried out in water, which offers environmental benefits. sid.ir
Temperature and Reaction Time: The reaction temperature influences the rate of the reaction. Generally, moderately elevated temperatures can increase the reaction rate. However, excessively high temperatures may lead to side reactions and decomposition of the product. The reaction time should be monitored, for instance by thin-layer chromatography (TLC), to ensure the reaction goes to completion.
Stoichiometry of Reactants: The molar ratio of the reactants can affect the yield. Using a slight excess of one of the reactants may be beneficial in driving the reaction to completion.
| Parameter | Common Options | Rationale |
| Base | NaOH, K2CO3, Triethylamine | To generate the more nucleophilic thiolate anion. pearson.comsid.ir |
| Solvent | DMF, DMSO, Acetone, Water | Polar aprotic solvents enhance nucleophilicity. pearson.comsid.ir |
| Temperature | Room temperature to moderate heating | To increase reaction rate while minimizing side reactions. |
| Catalyst | Phase-transfer catalysts (in biphasic systems) | To facilitate the reaction between reactants in different phases. |
Derivatization Strategies for Analogous Acetohydrazide and Thiosemicarbazide (B42300) Compounds
The this compound core structure is amenable to further chemical modifications, allowing for the synthesis of a diverse library of related compounds.
Condensation Reactions for Hydrazone Formation
The terminal -NH2 group of the hydrazide moiety in this compound is nucleophilic and can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. wikipedia.orgwikipedia.orgresearchgate.net This reaction, often carried out under acidic catalysis, involves the formation of a new carbon-nitrogen double bond (C=N). libretexts.org
The general reaction involves refluxing this compound with an appropriate aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). nih.gov The reaction proceeds via nucleophilic addition of the hydrazide to the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. libretexts.org This strategy allows for the introduction of a wide variety of substituents onto the molecule, depending on the choice of the carbonyl compound.
| Carbonyl Compound | Resulting Hydrazone Derivative |
| Benzaldehyde | N'-(phenylmethylene)-2-[(2,6-dichlorobenzyl)thio]acetohydrazide |
| Acetone | N'-(propan-2-ylidene)-2-[(2,6-dichlorobenzyl)thio]acetohydrazide |
| Cyclohexanone | N'-(cyclohexylidene)-2-[(2,6-dichlorobenzyl)thio]acetohydrazide |
Nucleophilic Substitution Reactions on the Dichlorobenzyl Moiety
While the primary focus of derivatization is often on the acetohydrazide group, the 2,6-dichlorobenzyl moiety also presents possibilities for chemical modification, albeit with certain challenges. The chlorine atoms on the aromatic ring can potentially be replaced via nucleophilic aromatic substitution (SNAr). libretexts.org However, SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. libretexts.org
In the case of this compound, the two chlorine atoms themselves are electron-withdrawing, which provides some activation. However, the absence of a strongly activating group like a nitro group means that forcing conditions (high temperatures, strong nucleophiles) would likely be required to achieve substitution. Potential nucleophiles for such reactions could include alkoxides, amines, or thiolates. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org It is important to note that such reactions may compete with other potential reactions on the molecule and could lead to a mixture of products.
Cyclization Reactions to Form Heterocyclic Derivatives
While direct studies on the cyclization of this compound are not readily found in published research, the chemical structure of this compound suggests its potential as a precursor for the synthesis of various heterocyclic systems. The presence of the hydrazide functional group (-CONHNH2) provides reactive sites for cyclization reactions with appropriate electrophilic reagents.
Based on the known reactivity of acetohydrazide derivatives, this compound could theoretically undergo reactions to form heterocycles such as:
1,3,4-Oxadiazoles: Reaction with carbon disulfide in the presence of a base, followed by acidification, is a common method for converting hydrazides into 5-thioxo-1,3,4-oxadiazole derivatives.
1,3,4-Thiadiazoles: Treatment with isothiocyanates could lead to the formation of thiosemicarbazide intermediates, which can then be cyclized to 1,3,4-thiadiazoles.
Pyrazoles: Condensation with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, is a standard method for the synthesis of pyrazole (B372694) rings.
Triazoles: Reactions with various reagents containing nitrogen could potentially lead to the formation of different triazole isomers.
It is important to note that these are hypothetical reaction pathways based on the general chemistry of acetohydrazides. Specific reaction conditions, catalysts, and yields for the cyclization of this compound would require dedicated experimental investigation.
Table 1: Potential Heterocyclic Derivatives from this compound and Corresponding General Reagents
| Heterocyclic System | General Reagent(s) |
| 1,3,4-Oxadiazoles | Carbon disulfide, Base |
| 1,3,4-Thiadiazoles | Isothiocyanates |
| Pyrazoles | 1,3-Dicarbonyl compounds |
| 1,2,4-Triazoles | Varies (e.g., Formic acid, Orthoesters) |
This table presents theoretical possibilities based on established chemical principles, not on documented experimental results for the specific title compound.
Green Chemistry Principles Applied to the Synthesis of Acetohydrazide Derivatives
The application of green chemistry principles to the synthesis of acetohydrazide derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. While no specific green synthesis methods for this compound have been reported, general strategies applicable to the synthesis of related compounds include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.
Catalysis: Employing catalysts to improve reaction efficiency, reduce energy consumption, and minimize waste generation. This can include the use of solid acid catalysts, enzymes, or phase-transfer catalysts.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which eliminates solvent-related waste and simplifies product purification.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
The development of a green synthetic route for this compound would likely involve the esterification of 2-[(2,6-dichlorobenzyl)thio]acetic acid followed by hydrazinolysis. Applying green chemistry principles to these steps could involve using a solid acid catalyst for the esterification and optimizing the hydrazinolysis step to minimize excess hydrazine hydrate and reduce reaction time, possibly through microwave assistance.
Further research is necessary to establish and validate specific green synthetic protocols for this compound and to explore the full potential of its cyclization reactions for the generation of novel heterocyclic compounds.
Molecular and Cellular Mechanisms of Action of 2 2,6 Dichlorobenzyl Thio Acetohydrazide
Enzymatic Active Site Occupancy and Allosteric Regulation
At present, there is a notable absence of specific studies detailing the direct interaction of 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide with the active sites of enzymes or its potential role as an allosteric modulator. The dichlorophenyl group is a common feature in a variety of pharmacologically active molecules that are known to act as enzyme inhibitors. For instance, compounds bearing this moiety have been identified as inhibitors of enzymes such as Src kinase. However, without empirical evidence, it is purely speculative to assign a similar inhibitory profile to this compound.
The acetohydrazide functional group is known to be a versatile pharmacophore and can participate in various binding interactions, including hydrogen bonding and coordination with metal ions within an enzyme's active site. Theoretical molecular docking studies, which are currently unavailable for this specific compound, would be necessary to predict its binding affinity and mode of interaction with various enzymatic targets.
Similarly, the concept of allosteric regulation, where a molecule binds to a site other than the active site to modulate enzyme activity, is a possibility for any bioactive compound. nih.gov Allosteric modulators can offer advantages such as greater specificity and a more nuanced control over biological processes. mdpi.com However, the identification of allosteric binding sites and the characterization of allosteric modulators require extensive experimental investigation, which has not been reported for this compound.
Interference with Key Biochemical Pathways in Pathogenic Organisms
The structural motifs within this compound suggest a potential for antimicrobial activity. Thioether and hydrazide derivatives have been explored for their ability to interfere with essential biochemical pathways in a range of pathogenic organisms. mdpi.com
One possible mechanism of action could involve the inhibition of enzymes crucial for microbial survival. For example, enzymes involved in cell wall synthesis, DNA replication, or protein synthesis are common targets for antimicrobial agents. The dichlorobenzyl moiety could enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.
Furthermore, the thio-functional group in related compounds has been implicated in the inhibition of enzymes in pathogenic bacteria. For instance, modified chitosan (B1678972) with thio-thiadiazole derivatives has shown enhanced inhibition of pathogenic bacteria and fungi. researchgate.net These derivatives can disrupt the fungal cell wall and inhibit enzymatic production. researchgate.net While these findings relate to a different class of molecules, they highlight the potential of sulfur-containing compounds to interfere with microbial pathways. Without specific research on this compound, its precise impact on pathogenic biochemical pathways remains an area for future investigation.
Reactivity as a Chemical Biology Probe
Chemical biology probes are powerful tools for studying biological systems, often relying on reactive functional groups to covalently label and identify protein targets. nih.gov The acetohydrazide moiety, and more broadly hydrazines, have been recognized for their potential as versatile chemical biology probes. researchgate.net Hydrazines can act as nucleophiles and can be designed to react with specific electrophilic sites in proteins, such as aldehydes or ketones, which may be present as post-translational modifications or within enzyme active sites. researchgate.net
Structure Activity Relationship Sar Analyses of 2 2,6 Dichlorobenzyl Thio Acetohydrazide Scaffolds
Influence of Aromatic Substitution Patterns (e.g., Dichloro Positional Isomerism) on Biological Activity
The substitution pattern on the benzyl (B1604629) ring of the 2-[(benzyl)thio]acetohydrazide scaffold plays a pivotal role in determining the biological activity of these compounds. The presence and position of substituents can significantly affect the molecule's interaction with its biological target.
A key example highlighting the importance of the substitution pattern is found in a series of S-acetophenylhydrazones of 5-methyl-1,3,4-thiadiazole-2-thiol, which are derivatives of the core 2-[(benzyl)thio]acetohydrazide structure. Within this series, the compound bearing a 2,6-dichlorobenzylidene moiety, namely (E)-N'-(2,6-dichlorobenzylidene)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetohydrazide, was identified as the most potent inhibitor of SHP2, a protein tyrosine phosphatase implicated in cancer. nih.gov This finding strongly suggests that the 2,6-dichloro substitution pattern is highly favorable for SHP2 inhibition.
The enhanced activity associated with the 2,6-dichloro substitution can be attributed to several factors. The two chlorine atoms in the ortho positions can induce a specific conformation of the benzyl ring relative to the rest of the molecule, which may be optimal for fitting into the binding pocket of the target enzyme. Additionally, the electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the aromatic ring, potentially enhancing interactions with the target. In contrast, other substitution patterns, such as the 2,4-dichloro arrangement, have been explored in different contexts, including the development of agents with virucidal and bactericidal activity, indicating that the biological activity is highly dependent on the specific positional isomerism.
The following table summarizes the inhibitory activity of a derivative of the 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide scaffold, underscoring the significance of this specific substitution pattern.
| Compound Name | Aromatic Substitution | Biological Target | IC50 (µM) |
| (E)-N'-(2,6-dichlorobenzylidene)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetohydrazide | 2,6-dichloro | SHP2 | 0.120 |
Impact of the Acetohydrazide Moiety on Pharmacological Profiles
The acetohydrazide moiety (-NHNHC(O)CH2-) is a key pharmacophore in a wide range of biologically active compounds, exhibiting diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This functional group is a versatile hydrogen bond donor and acceptor, enabling it to form multiple hydrogen bonds with the amino acid residues in the active site of an enzyme.
In the case of this compound derivatives, the acetohydrazide group is crucial for anchoring the molecule to its biological target. For example, in the context of SHP2 inhibition, the hydrazide portion of the molecule can form critical hydrogen bonding interactions with the enzyme's active site, contributing significantly to the binding affinity. nih.govnih.gov
Furthermore, the acetohydrazide moiety can be readily modified to introduce additional functional groups, allowing for the fine-tuning of the compound's pharmacological profile. As seen in the potent SHP2 inhibitor, the terminal nitrogen of the hydrazide is substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group, which further enhances the compound's activity. nih.gov This highlights the versatility of the acetohydrazide group as a scaffold for further derivatization to optimize potency and selectivity.
Correlation Between Molecular Features and Biological Outcomes
The biological activity of this compound derivatives is a direct consequence of their specific molecular features, including their electronic properties and steric hindrance. The interplay of these factors governs the molecule's ability to bind to its target and elicit a biological response.
Electronic Properties: The electronic nature of the substituents on the aromatic ring significantly influences the molecule's interaction with the target protein. The electron-withdrawing chlorine atoms in the 2,6-positions of the benzyl ring create a partial positive charge on the ring's carbon atoms and alter the charge distribution across the entire molecule. This can lead to more favorable electrostatic interactions with complementary residues in the enzyme's binding pocket.
Steric Hindrance: The size and spatial arrangement of the substituents on the benzyl ring also play a critical role. The two chlorine atoms in the ortho positions create significant steric bulk, which can force the benzyl ring into a twisted conformation relative to the thioether linkage. This fixed conformation may be the optimal geometry for binding to the target, as it pre-organizes the molecule for a better fit within the binding site. This steric hindrance can also shield the thioether linkage from metabolic enzymes, potentially increasing the compound's in vivo stability.
The following table illustrates the key molecular features of the 2,6-dichloro substituted scaffold and their likely contribution to its biological activity as an SHP2 inhibitor.
| Molecular Feature | Contribution to Biological Activity |
| 2,6-Dichloro Substitution | Induces a favorable conformation for binding to the SHP2 active site. Enhances electrostatic interactions through its electron-withdrawing nature. |
| Thioether Linkage | Provides a stable and flexible connection between the aromatic ring and the acetohydrazide moiety. Participates in hydrophobic interactions within the binding pocket. |
| Acetohydrazide Moiety | Acts as a key hydrogen bond donor and acceptor, anchoring the molecule to the enzyme's active site. Allows for further derivatization to enhance potency. |
Rational Design Principles Based on SAR Elucidations for Enhanced Potency
The structure-activity relationship data gathered for this compound and its derivatives provide a solid foundation for the rational design of new analogs with enhanced potency and selectivity. The following principles can guide future drug discovery efforts based on this scaffold:
Maintain the 2,6-Dichlorobenzyl Moiety: The 2,6-dichloro substitution pattern on the benzyl ring appears to be critical for high potency, at least in the context of SHP2 inhibition. Therefore, this feature should be retained in the design of new analogs targeting this enzyme. Exploration of other di-ortho-substituted analogs (e.g., with fluorine or methyl groups) could also be a fruitful avenue to probe the steric and electronic requirements of the binding pocket.
Optimize the Thioether Linkage: While the thioether linkage is beneficial, its replacement with other isosteres, such as a sulfoxide (B87167) or sulfone, could be explored to modulate the compound's polarity and solubility. However, as seen in other inhibitor classes, the thioether often provides superior potency. nih.gov
Derivatize the Acetohydrazide Moiety: The terminal nitrogen of the acetohydrazide group is an ideal point for modification to introduce additional functionalities that can interact with specific sub-pockets of the target enzyme. The success of the 5-methyl-1,3,4-thiadiazole-2-yl substitution in the known SHP2 inhibitor demonstrates the potential of this strategy. nih.gov Screening of a library of different heterocyclic or aromatic groups at this position could lead to the discovery of even more potent compounds.
Utilize Computational Modeling: Molecular docking and dynamic simulations can be employed to better understand the binding mode of the this compound scaffold within the active site of its target enzyme. These computational tools can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinities. By identifying key interactions and unoccupied pockets, new functional groups can be rationally introduced to enhance potency and selectivity.
By applying these rational design principles, it is possible to systematically optimize the this compound scaffold to develop novel and potent enzyme inhibitors for the treatment of various diseases, including cancer.
Computational Chemistry and in Silico Modeling of 2 2,6 Dichlorobenzyl Thio Acetohydrazide and Its Analogs
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a cornerstone of computational drug design, enabling the prediction of the preferred orientation of a ligand when bound to a receptor's active site. For 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide and its analogs, docking simulations are instrumental in identifying potential binding modes and key intermolecular interactions that govern their biological activity.
Studies on structurally related thiophene-based acetohydrazide derivatives have demonstrated the utility of this approach. juniperpublishers.comnih.gov For instance, docking simulations of novel thiophene (B33073) derivatives into the active site of enzymes like lactate (B86563) dehydrogenase have revealed critical hydrogen bonding and hydrophobic interactions that contribute to their inhibitory potential. nih.gov It is plausible that the acetohydrazide moiety of this compound can act as a hydrogen bond donor and acceptor, while the dichlorobenzyl group can engage in hydrophobic and halogen bonding interactions within a receptor pocket.
A hypothetical docking study of this compound into a putative kinase active site might yield results similar to those presented in the interactive table below, showcasing the predicted binding energies and key interacting residues.
Interactive Data Table: Predicted Binding Affinities and Interactions from a Hypothetical Molecular Docking Study
| Analog | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -8.5 | Lys78, Asp184, Phe185 | Hydrogen Bond, Halogen Bond, Hydrophobic |
| Analog A (2,6-Difluorobenzyl) | -7.9 | Lys78, Asp184, Tyr186 | Hydrogen Bond, Hydrophobic |
| Analog B (2-Chlorobenzyl) | -8.1 | Lys78, Asp184, Phe185 | Hydrogen Bond, Hydrophobic |
| Analog C (3,4-Dichlorobenzyl) | -8.3 | Asp184, Phe185, Leu132 | Hydrogen Bond, Halogen Bond, Hydrophobic |
Note: The data in this table is hypothetical and for illustrative purposes.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide valuable information about its molecular properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
Furthermore, DFT can be employed to calculate various molecular descriptors, including electrostatic potential maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. This information is vital for understanding the molecule's reactivity and its potential to interact with biological macromolecules. Research on similar compounds has utilized DFT to correlate calculated parameters with experimental findings, providing a deeper understanding of their chemical behavior. researchgate.netnih.gov
In Silico Pharmacokinetic Profiling (Excluding Toxicity Predictions)
The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development process. In silico tools offer a rapid and cost-effective means of predicting these pharmacokinetic parameters. rsc.orgnih.govfrontiersin.org For this compound and its analogs, various computational models can be used to estimate properties such as oral bioavailability, blood-brain barrier permeability, and plasma protein binding.
These predictions are often based on a compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. nih.gov A number of online platforms and software packages are available to perform these predictions, providing a preliminary assessment of a compound's drug-likeness. mdpi.comresearchgate.net For instance, adherence to Lipinski's rule of five is a commonly used filter to evaluate the potential for oral bioavailability.
Interactive Data Table: Predicted ADME Properties of this compound and its Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability |
| This compound | 281.16 | 2.8 | 2 | 2 | Good |
| Analog A (2,6-Difluorobenzyl) | 248.24 | 2.1 | 2 | 2 | Good |
| Analog B (2-Chlorobenzyl) | 246.71 | 2.5 | 2 | 2 | Good |
| Analog C (3,4-Dichlorobenzyl) | 281.16 | 3.1 | 2 | 2 | Moderate |
Note: The data in this table is predictive and for illustrative purposes.
Virtual Screening and Library Design for Novel Derivatives
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comnih.gov Starting with the scaffold of this compound, virtual screening can be employed to explore a vast chemical space and identify novel derivatives with potentially improved activity or pharmacokinetic properties. This can be achieved through both ligand-based and structure-based approaches.
In a ligand-based virtual screen, a model is built based on the known active compounds, and then used to screen a database for molecules with similar properties. In a structure-based virtual screen, a library of compounds is docked into the active site of a target protein, and the molecules are ranked based on their predicted binding affinity. nih.gov The insights gained from these screens can then guide the rational design of new libraries of derivatives for synthesis and biological evaluation.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. nih.govnih.govmdpi.com For the this compound-receptor complex, MD simulations can be used to assess the stability of the predicted binding pose obtained from molecular docking. By simulating the movement of atoms over a period of time, researchers can observe conformational changes in both the ligand and the protein, and analyze the persistence of key intermolecular interactions.
These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the receptor. nih.gov The trajectories generated from MD simulations can reveal important information about the flexibility of the ligand in the binding pocket and the role of water molecules in mediating the interaction, which can be crucial for the design of more potent and specific inhibitors. frontiersin.org
Computational Prediction of Biological Targets and Pathways
Identifying the biological targets of a small molecule is a fundamental step in understanding its mechanism of action. Computational target fishing, also known as reverse docking or chemogenomics, is an in silico approach used to predict the potential protein targets of a given compound. nih.govunipi.it By screening a compound like this compound against a large database of protein structures, it is possible to identify potential binding partners and, by extension, the biological pathways that may be modulated by the compound.
This approach can help in elucidating the mechanism of action of a novel compound, as well as in identifying potential off-target effects or opportunities for drug repositioning. unipi.it The predictions from target fishing are typically followed by experimental validation to confirm the interaction and its biological consequences.
Future Research Directions and Potential Applications in Biomedical Science
Exploration of Novel Bioisosteric Replacements within the 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide Scaffold
The structural framework of this compound presents multiple opportunities for bioisosteric modifications to modulate its physicochemical properties, pharmacokinetic profile, and biological activity. Bioisosterism is a key strategy in drug design for optimizing lead compounds.
Future research could systematically explore the following bioisosteric replacements:
Thioether Linkage: The thioether (-S-) bond could be replaced with other linkers such as an ether (-O-), sulfoxide (B87167) (-SO-), sulfone (-SO2-), or an amide (-CONH-). Each of these modifications would alter the geometry, flexibility, and hydrogen bonding capacity of the molecule, potentially influencing its interaction with biological targets.
Acetohydrazide Moiety: The hydrazide functional group is a versatile pharmacophore. Bioisosteric replacements could include 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, or 1,2,4-triazoles. These heterocyclic rings can mimic the hydrogen bonding pattern of the hydrazide while potentially offering improved metabolic stability and oral bioavailability.
2,6-Dichlorobenzyl Group: The chlorine substituents on the benzyl (B1604629) ring can be replaced with other halogen atoms (e.g., fluorine, bromine) or with bioisosteric groups such as trifluoromethyl (-CF3), cyano (-CN), or methyl (-CH3). These changes would impact the lipophilicity and electronic properties of the aromatic ring, which are critical for target binding and membrane permeability.
| Original Functional Group | Potential Bioisosteric Replacement | Potential Impact |
|---|---|---|
| Thioether (-S-) | Ether (-O-), Sulfoxide (-SO-), Sulfone (-SO2-), Amide (-CONH-) | Altered geometry, flexibility, and hydrogen bonding |
| Acetohydrazide (-CONHNH2) | 1,3,4-Oxadiazole, 1,3,4-Thiadiazole, 1,2,4-Triazole | Improved metabolic stability and oral bioavailability |
| Chlorine (-Cl) | Fluorine (-F), Bromine (-Br), Trifluoromethyl (-CF3), Cyano (-CN), Methyl (-CH3) | Modified lipophilicity and electronic properties |
Identification of Undiscovered Biological Targets and Pathways
A critical area of future research will be the elucidation of the biological targets and pathways modulated by this compound. Given the diverse biological activities associated with its constituent chemical motifs, a broad screening approach could unveil novel therapeutic opportunities.
Potential strategies for target identification include:
Phenotypic Screening: Initial studies could involve high-throughput screening of the compound against a wide array of cell lines, including cancer cells, pathogenic bacteria, and fungi, to identify any significant biological effects.
Affinity-Based Proteomics: If a biological activity is identified, techniques such as affinity chromatography or chemical proteomics could be employed to isolate and identify the specific protein targets that bind to the compound.
Computational Target Prediction: In silico methods, including molecular docking and pharmacophore modeling, can be used to predict potential protein targets based on the three-dimensional structure of the compound. This approach can help to prioritize experimental validation efforts.
Development of Advanced Preclinical Models for Efficacy Validation
Following the identification of a promising biological activity and a potential target, the development and use of advanced preclinical models will be essential for validating the therapeutic efficacy of this compound or its optimized derivatives.
These models could include:
Three-Dimensional (3D) Cell Cultures: Spheroids and organoids offer a more physiologically relevant environment compared to traditional two-dimensional cell cultures for assessing compound efficacy, particularly in the context of cancer.
Genetically Engineered Mouse Models (GEMMs): For diseases with a known genetic basis, GEMMs can provide a powerful tool for evaluating the in vivo efficacy and mechanism of action of a therapeutic candidate.
Patient-Derived Xenograft (PDX) Models: In oncology research, PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly used to predict clinical responses to anticancer agents.
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
To gain a deeper understanding of the molecular mechanisms underlying the biological effects of this compound, the integration of various "omics" technologies will be invaluable.
Transcriptomics (RNA-Seq): This technique can reveal changes in gene expression patterns within cells upon treatment with the compound, providing insights into the cellular pathways that are affected.
Proteomics: Quantitative proteomics can be used to identify changes in protein expression and post-translational modifications, offering a direct view of the cellular response to the compound.
Metabolomics: By analyzing changes in the cellular metabolome, researchers can understand how the compound impacts metabolic pathways, which could be particularly relevant for diseases such as cancer and metabolic disorders.
Role as a Tool Compound in Chemical Biology and Proteomics Research
A well-characterized small molecule with a specific biological activity can serve as a valuable "tool compound" for basic research. If this compound is found to selectively modulate a particular protein or pathway, it could be utilized to:
Probe Biological Processes: As a chemical probe, the compound can be used to study the function of its target protein in cellular and in vivo systems.
Validate Novel Drug Targets: By demonstrating a therapeutic effect through the modulation of a specific target, the compound can help to validate that target for further drug development efforts.
Develop Activity-Based Probes: The scaffold of this compound could be modified to create activity-based probes for proteomics research, enabling the profiling of enzyme activity in complex biological samples.
Strategic Development of Multi-Targeting Acetohydrazide Derivatives
The structural complexity of this compound makes it an attractive starting point for the design of multi-targeting agents. Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways, and drugs that can modulate several targets simultaneously may offer superior efficacy.
A strategic approach to developing multi-targeting derivatives could involve:
Pharmacophore Hybridization: This strategy involves combining the key pharmacophoric features of this compound with those of other known bioactive molecules to create a single compound with multiple biological activities.
Fragment-Based Drug Discovery: By identifying and linking molecular fragments that bind to different targets of interest, novel multi-targeting ligands can be designed and synthesized.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide to improve yield and purity?
- Methodology :
- Use anhydrous solvents (e.g., ethanol) and controlled stoichiometry of reactants (e.g., hydrazine hydrate) to minimize side reactions .
- Monitor reaction progress via TLC (chloroform:methanol, 4:1) to identify intermediate stages .
- Recrystallize the final product from ethanol or methanol to enhance purity .
- Adjust reaction temperature (room temperature vs. reflux) to balance reaction rate and decomposition risks .
Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to confirm the presence of the thioether (–S–) and hydrazide (–NH–NH) groups .
- Chromatography : Employ HPLC-UV with a C18 column and gradient elution (acetonitrile/water) to assess purity (>95%) and detect impurities .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 453.32 g/mol for derivatives) .
Q. How can researchers evaluate the stability of this compound under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV irradiation) for 4–8 weeks .
- Monitor degradation via HPLC and compare peak area changes to identify degradation products .
Advanced Research Questions
Q. What strategies can resolve contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxicity)?
- Methodology :
- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to distinguish between therapeutic and toxic effects .
- Mechanistic Studies : Use fluorescence-based DNA binding assays (e.g., ethidium bromide displacement) to assess specificity for bacterial vs. mammalian DNA .
- Control Experiments : Include reference compounds (e.g., known DNA intercalators) to validate assay conditions .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
- Methodology :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO, –Cl) at the benzyl position to modulate electrophilicity and binding affinity .
- Bioisosteric Replacement : Replace the thioether group with sulfone (–SO–) to improve metabolic stability .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) with target proteins (e.g., bacterial DNA gyrase) to prioritize synthetic targets .
Q. What computational methods are effective in predicting the metabolic pathways of this compound?
- Methodology :
- Metabolite Prediction : Use software like MetaSite or GLORYx to simulate phase I/II metabolism (e.g., hydrolysis of the hydrazide group) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites prone to oxidation .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectroscopic data across different studies?
- Methodology :
- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 2,6-dichlorobenzyl derivatives) .
- Crystallography : Obtain single-crystal X-ray diffraction data to resolve ambiguities in stereochemistry .
Q. What statistical approaches are suitable for analyzing variability in biological assay results?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
